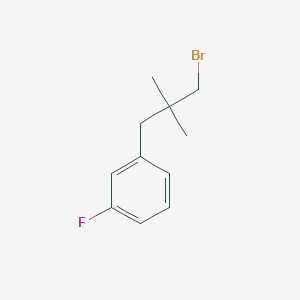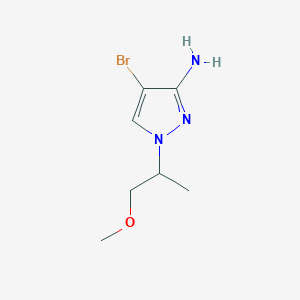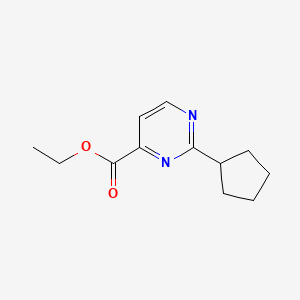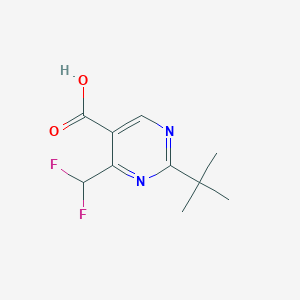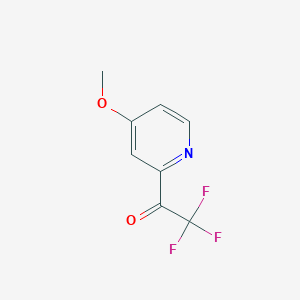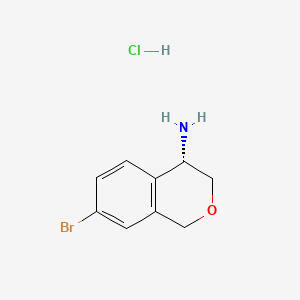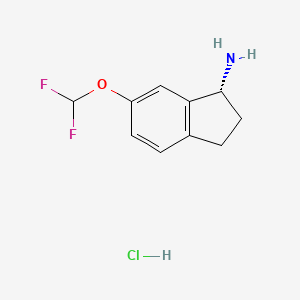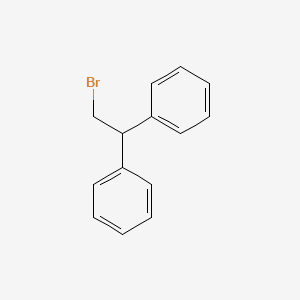
(2-Bromoethane-1,1-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Bromoethane-1,1-diyl)dibenzene” is a chemical compound with the molecular formula C14H13Br. It consists of two benzene rings connected by a 1,1-diyl bridge, where each carbon atom in the bridge is substituted with a bromine atom . This compound is also known by other names, including:
- (2-bromo-1-phenylethyl)benzene
- 1,1-diphenyl-2-bromoethane
- 1-bromo-2,2-diphenylethane
- 2,2-diphenylethyl bromide
準備方法
Synthetic Routes: The synthetic routes for “(2-Bromoethane-1,1-diyl)dibenzene” involve bromination reactions. One common method is the bromination of diphenylethylene (CAS#: 530-48-3) using bromine or a brominating agent. The reaction proceeds as follows:
Diphenylethylene+Bromine→this compound
Industrial Production: Industrial production methods typically involve large-scale bromination reactions using appropriate catalysts and conditions. specific industrial processes for this compound are not widely documented.
化学反応の分析
Reactions: “(2-Bromoethane-1,1-diyl)dibenzene” can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl group.
Arylation Reactions: The compound can serve as an arylating agent in coupling reactions.
Bromine: Used for bromination reactions.
Strong Bases: Used for deprotonation in substitution reactions.
Hydrogenation Catalysts: Employed in reduction reactions.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can yield various derivatives, while reduction leads to the corresponding ethyl-substituted compound.
科学的研究の応用
“(2-Bromoethane-1,1-diyl)dibenzene” finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: For functional materials and polymers.
Medicinal Chemistry: Potential drug candidates.
作用機序
The exact mechanism of action remains an area of ongoing research. its reactivity and structural features suggest potential interactions with biological targets.
類似化合物との比較
“(2-Bromoethane-1,1-diyl)dibenzene” shares similarities with other dibromoethane derivatives, but its unique bridged structure sets it apart.
特性
分子式 |
C14H13Br |
|---|---|
分子量 |
261.16 g/mol |
IUPAC名 |
(2-bromo-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Br/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChIキー |
RWWBIXFAJZCCQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CBr)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


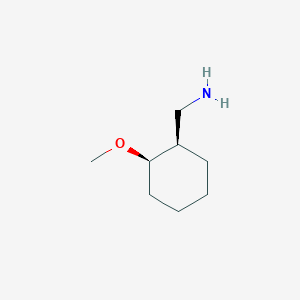
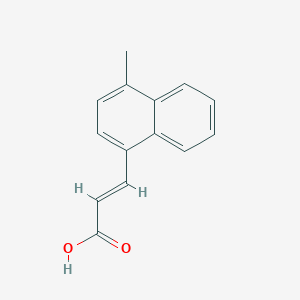
![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
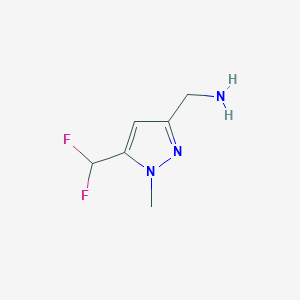
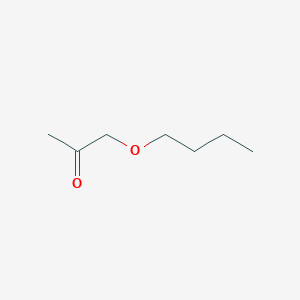
![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)
